1,9-Nonanediol, monoacetate
Description
Contextualization within Long-Chain Aliphatic Monoesters
1,9-Nonanediol (B147092), monoacetate belongs to the class of long-chain aliphatic monoesters. These molecules are characterized by a long, linear hydrocarbon chain, with an ester group at one end and, in this specific case, a hydroxyl group at the other. This bifunctional nature—possessing both an ester and an alcohol functional group—makes it a versatile building block in chemical synthesis.
The long nine-carbon chain imparts significant hydrophobicity to the molecule, a property that can be leveraged in applications requiring water resistance or compatibility with nonpolar systems. kuraray.eu The presence of a primary hydroxyl group allows for further chemical modification, such as incorporation into polymer chains, while the acetate (B1210297) group modifies the polarity and reactivity of the parent diol, 1,9-Nonanediol.
The selective transformation of a symmetric diol like 1,9-Nonanediol into its monoacetate derivative is a key synthetic step. Enzymatic catalysis, particularly using lipases, is an effective method for such selective acylations. researchgate.netscielo.br Lipases can operate in non-aqueous media to catalyze esterifications and can exhibit high selectivity for one hydroxyl group in a symmetric diol, making them ideal for producing monoesters like 1,9-Nonanediol, monoacetate with high purity. researchgate.netscielo.br
Significance in Contemporary Organic Synthesis and Materials Science
The significance of this compound stems from its utility as both a synthetic intermediate and a functional molecule in materials science.
In Organic Synthesis:
The parent compound, 1,9-Nonanediol, is a recognized intermediate in organic synthesis. wikipedia.orgchemicalbook.com Research has demonstrated the use of polymer-bound 1,9-nonanediol as a precursor in the solid-phase synthesis of insect sex attractants. cdnsciencepub.com In these syntheses, the free hydroxyl group of the polymer-bound diol is oxidized to an aldehyde, which then undergoes further reactions. cdnsciencepub.com This illustrates the utility of the nonanediol backbone in complex syntheses. The monoacetate derivative offers a readily prepared intermediate with one hydroxyl group protected as an acetate, allowing for selective reactions at the remaining free hydroxyl group.
The most prominent method for preparing such monoacetates is through lipase-catalyzed acetylation. researchgate.net This biocatalytic approach is favored for its high selectivity, avoiding the formation of significant amounts of the diacetate byproduct. scielo.br The use of enzymes like Lipase (B570770) B from Candida antarctica is well-established for these transformations. mdpi.com
In Materials Science:
1,9-Nonanediol itself is a valuable monomer and additive in the polymer industry, used in the production of polyesters and polyurethanes. kuraray.eunbinno.comboadge.com It is also employed as a plasticizer for polymers like PVC to enhance flexibility and durability. nbinno.comfscichem.com
As a derivative, this compound holds significant potential in materials science. With its free hydroxyl group, it can be chemically integrated into polymer structures. For instance, it can act as a chain modifier or extender in the synthesis of polyesters and polyurethanes, where the acetate group can fine-tune the final properties of the polymer, such as flexibility and hydrophobicity. The long C9 chain can improve water resistance in the final polymer. kuraray.eu
Furthermore, its structural similarity to known plasticizers suggests its utility in this area. A patent has described the use of a 1,9-nonanediol diester as a plasticizer in vinyl chloride resin compositions to improve flexibility. googleapis.com This supports the potential of the monoacetate to function similarly, acting as a plasticizer that can also potentially be covalently bonded into a polymer matrix if the hydroxyl group reacts during processing. This dual functionality can lead to plastics with reduced plasticizer migration.
Data Tables
The following tables provide key data for 1,9-Nonanediol, the precursor to its monoacetate derivative, and the calculated properties for this compound.
Table 1: Properties of 1,9-Nonanediol This table presents experimentally determined properties for the parent compound, 1,9-Nonanediol.
| Property | Value | References |
| IUPAC Name | nonane-1,9-diol | nih.gov |
| Synonyms | Nonamethylene glycol, 1,9-Dihydroxynonane | wikipedia.orgnih.gov |
| CAS Number | 3937-56-2 | wikipedia.orgnih.govsigmaaldrich.com |
| Molecular Formula | C₉H₂₀O₂ | wikipedia.orgnih.gov |
| Molar Mass | 160.25 g/mol | wikipedia.orgsigmaaldrich.com |
| Appearance | White solid / crystals | wikipedia.orgchemicalbook.comsigmaaldrich.com |
| Melting Point | 45-47 °C | chemicalbook.comsigmaaldrich.com |
| Boiling Point | 177 °C at 15 mmHg | chemicalbook.comsigmaaldrich.com |
| Solubility | Sparingly soluble in water; soluble in ethanol (B145695) and methanol. | wikipedia.orgchemicalbook.com |
Table 2: Properties of this compound This table presents calculated values and expected properties for this compound, as specific experimental data is not widely available in the cited literature.
| Property | Value / Expected Property |
| IUPAC Name | 9-hydroxynonyl acetate |
| Molecular Formula | C₁₁H₂₂O₃ |
| Molar Mass | 202.29 g/mol |
| Appearance | Expected to be a liquid or low-melting solid at room temperature. |
| Boiling Point | Expected to be higher than the parent diol due to increased molecular weight. |
| Solubility | Expected to have lower water solubility and higher solubility in nonpolar organic solvents compared to the parent diol. |
Structure
3D Structure of Parent
Properties
IUPAC Name |
acetic acid;nonane-1,9-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20O2.C2H4O2/c10-8-6-4-2-1-3-5-7-9-11;1-2(3)4/h10-11H,1-9H2;1H3,(H,3,4) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBOXGKWIWNNANI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.C(CCCCO)CCCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60761281 | |
| Record name | Acetic acid--nonane-1,9-diol (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60761281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103109-24-6 | |
| Record name | Acetic acid--nonane-1,9-diol (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60761281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 1,9 Nonanediol, Monoacetate
Chemical Synthesis Approaches
Chemical methods for producing 1,9-nonanediol (B147092), monoacetate primarily involve the selective acetylation of one hydroxyl group in 1,9-nonanediol or the selective hydrolysis of one ester group in 1,9-nonanediol diacetate. These approaches often rely on catalysts, protecting groups, or specific reaction conditions to control the extent of the reaction and favor the mono-substituted product.
Regioselective Monoacetylation of 1,9-Nonanediol
The direct monoacetylation of symmetrical diols like 1,9-nonanediol is a challenge due to the equal reactivity of the two terminal hydroxyl groups, which can lead to a mixture of the starting material, the desired monoacetate, and the diacetate. To overcome this, several catalytic systems have been developed to enhance regioselectivity.
One effective method involves the use of heterogeneous catalysts such as HY-Zeolite. researchgate.net Zeolites can facilitate selective monoacetylation, likely due to the preferential adsorption of the diol onto the catalyst surface, where the reaction occurs. researchgate.net Another approach utilizes metal sulfates, such as cerium(IV) sulfate (B86663) or sodium bisulfate, supported on silica (B1680970) gel. This solid-supported catalyst system allows for the monoacylation of various α,ω-diols with high selectivity under mild conditions. researchgate.net The reaction of the diol adsorbed on silica gel with acetyl chloride in a suitable solvent also yields the monoacetylated product in high quantities. researchgate.net
Additionally, diarylborinic acid catalysis has been shown to be an efficient method for the selective acylation of 1,2- and 1,3-diols. This technique is competitive with traditional organotin-catalyzed reactions and proceeds through a tetracoordinate borinate complex, offering high efficiency and operational simplicity under mild conditions.
| Catalyst/Reagent System | Acylating Agent | Key Features | Typical Diol Substrates |
|---|---|---|---|
| HY-Zeolite | Acetic Anhydride (B1165640)/Acid | Reusable heterogeneous catalyst, high yield. researchgate.net | Symmetrical Diols |
| Metal Sulfates (e.g., Ce(SO₄)₂) on Silica Gel | Esters (e.g., Ethyl Acetate) | Simple, practical, high selectivity. researchgate.net | 1,n-Diols (n=2-16) |
| Silica Gel Adsorption | Acetyl Chloride | Quantitative yield, reflux conditions. researchgate.net | Symmetric 1,n-Diols |
| Diarylborinic Acid | Acid Anhydrides | Efficient for 1,2- and 1,3-diols, mild conditions. | Acyclic and Cyclic Diols |
Selective Partial Hydrolysis of 1,9-Nonanediol Diacetate
An alternative route to 1,9-nonanediol, monoacetate is the selective partial hydrolysis (or monodeacetylation) of the corresponding diacetate. This method requires careful control to stop the reaction after the cleavage of the first ester group, preventing further hydrolysis to the diol.
HY-Zeolite has been demonstrated to be an effective and reusable catalyst not only for monoacetylation but also for the selective monodeacetylation of symmetrical diacetates, achieving high yields of the monoacetate product. researchgate.net The mechanism likely involves the shape-selective properties of the zeolite pores, which may sterically hinder the hydrolysis of the second acetate (B1210297) group once the monoacetate is formed.
Enzymatic methods, discussed in more detail in section 2.2, are also highly effective for this transformation. For instance, lipase (B570770) from pig pancreas can selectively catalyze the hydrolysis of alkane-1,n-diol bis-acetates to yield the corresponding monoacetate. researchgate.net
| Catalyst/Reagent | Substrate | Product | Key Features |
|---|---|---|---|
| HY-Zeolite | 1,9-Nonanediol Diacetate | This compound | Efficient, reusable heterogeneous catalyst. researchgate.net |
| Pig Pancreas Lipase (PPL) | Alkane-1,n-diol bis-acetates | Alkane-1,n-diol monoacetate | Biocatalytic, high selectivity. researchgate.net |
Multistep Synthetic Routes Incorporating Acetate Functionality
In broader synthetic contexts, this compound can be an important intermediate or building block for the synthesis of more complex molecules, such as polymers. For example, the mono-functionalized diol, often derivatized further into monomers like 9-hydroxynonyl acrylate (B77674) or methacrylate, can be used in polymerization reactions.
In these routes, the synthesis of the monoacetate is a critical early step. The resulting heterobifunctional molecule, possessing a reactive hydroxyl group at one end and a protected (acetylated) hydroxyl group at the other, allows for controlled, stepwise polymer growth. The hydroxyl end can be polymerized with a suitable comonomer (e.g., a dicarboxylic acid to form a polyester), leaving the acetate group intact. This acetate can be retained in the final polymer or subsequently hydrolyzed to provide free hydroxyl groups along the polymer backbone for further modification. This approach enables the creation of polymers with specific functionalities and properties.
Synthesis via Derivatization of Functionalized Precursors
The synthesis of this compound can also be achieved by starting with precursors that already contain one of the required functional groups. This strategy avoids the challenge of selectively functionalizing a symmetrical diol.
Route 1: From 9-Hydroxynonanoic Acid A plausible precursor is 9-hydroxynonanoic acid, which can be produced biologically from oleic acid. The synthesis would proceed in two steps:
Selective Acetylation: The primary alcohol group of 9-hydroxynonanoic acid is acetylated to form 9-acetoxynonanoic acid.
Reduction: The carboxylic acid group is then selectively reduced using a suitable reducing agent (e.g., borane (B79455) or lithium aluminum hydride) that does not cleave the ester bond, yielding this compound.
Route 2: From a Terminal Alkene Another approach starts with a C9 terminal alkene bearing an acetate group, such as 9-acetoxy-1-nonene.
Hydroboration-Oxidation: The terminal double bond undergoes anti-Markovnikov hydroboration-oxidation. This reaction sequence adds a hydroxyl group to the terminal carbon atom with high selectivity, leaving the existing acetate group at the other end of the chain untouched. This one-pot transformation directly yields the target compound, this compound. Sterically hindered boranes like 9-borabicyclo[3.3.1]nonane (9-BBN) are often used to ensure high regioselectivity for the terminal position. researchgate.netmdpi.comresearchgate.net
Biocatalytic and Chemoenzymatic Synthesis
Enzymes, particularly lipases, are highly effective catalysts for the synthesis of this compound due to their remarkable regio- and sometimes enantioselectivity. These biocatalytic methods are often performed under mild conditions, reducing the risk of side reactions and making them an attractive green alternative to purely chemical methods.
Enzyme-Catalyzed Regio- and Enantioselective Monoacetylation of Diols
The enzymatic monoacetylation of diols is a widely studied and highly successful strategy. Lipases, which naturally catalyze the hydrolysis of fats, can be used in reverse in organic solvents to catalyze esterification reactions. When a diol is reacted with an acyl donor in the presence of a lipase, the enzyme can selectively acylate one of the two hydroxyl groups.
Several lipases have proven effective for this transformation. Lipase B from Candida antarctica (often immobilized and sold as Novozym 435) is one of the most common and efficient biocatalysts for the regioselective monoacetylation of diols. Other frequently used lipases include those from Aspergillus niger, Pseudomonas cepacia, and Thermomyces lanuginosus. Even crude acetone (B3395972) powders from animal tissues, such as bovine liver, have been shown to be effective and selective catalysts for the monoacetylation of α,ω-diols.
The choice of acyl donor is also critical. Vinyl acetate is often preferred as it is an irreversible acyl donor; the enol byproduct tautomerizes to acetaldehyde, driving the reaction to completion.
| Enzyme Source | Acyl Donor | Solvent | Key Features |
|---|---|---|---|
| Candida antarctica Lipase B (CALB) | Vinyl Acetate | Toluene, THF, Diisopropyl ether | High regioselectivity, widely applicable, robust enzyme. |
| Aspergillus niger Lipase | Vinyl Acetate | Diisopropyl ether | Excellent regioselectivity for primary hydroxyl groups. |
| Thermomyces lanuginosus Lipase (TLL) | Vinyl Acetate | Toluene, Diisopropyl ether | High conversion and monoacetylation excess. |
| Bovine Liver Acetone Powder (BLAP) | Isopropenyl Acetate | Toluene | High conversion and selectivity, inexpensive enzyme source. |
Lipase-Mediated Transformations, including Kinetic Resolution and Desymmetrization
Lipases (triacylglycerol acylhydrolases, EC 3.1.1.3) are enzymes that catalyze the hydrolysis of esters in aqueous environments and the synthesis of esters in non-aqueous media. Their high chemo-, regio-, and enantioselectivity make them ideal catalysts for the selective acylation of polyol compounds. viamedica.pl For a symmetric diol like 1,9-nonanediol, lipase-catalyzed acylation can proceed through two main pathways: kinetic resolution of a racemic diol (if chiral centers are present) or, more relevantly for an achiral substrate, the desymmetrization of the two prochiral hydroxyl groups.
The enzymatic acylation of 1,9-nonanediol involves the transfer of an acetyl group from an acyl donor, commonly vinyl acetate due to its high reactivity and the inert nature of its vinyl alcohol byproduct, to one of the two primary hydroxyl groups. The reaction is typically carried out in an organic solvent to favor the esterification reaction over hydrolysis. The enzyme's active site can differentiate between the two ends of the diol, leading to the preferential formation of the monoacetate.
A key challenge in the monoacetylation of symmetrical diols is preventing the subsequent acylation of the remaining hydroxyl group to form the diacetate. By carefully controlling reaction parameters such as time, temperature, and the molar ratio of substrates, the reaction can be optimized to maximize the yield of the desired monoacetate.
While specific studies detailing the lipase-mediated monoacetylation of 1,9-nonanediol are not extensively documented, research on analogous long-chain diols provides valuable insights. For instance, a study on the selective monoacetylation of 1,n-diols (where n=5 and 8) demonstrated the feasibility of this approach. researchgate.net Using various lipases, it was shown that high yields of the corresponding monoacetates could be achieved. researchgate.net
For the synthesis of this compound, a similar screening of commercially available lipases would be the first step. The progress of the reaction, monitoring the formation of the monoacetate and the diacetate, would be crucial for determining the optimal reaction time to achieve a high monoacetylation excess.
Stereochemical Control in Biocatalytic Processes
While 1,9-nonanediol itself is an achiral molecule, the principles of stereochemical control are fundamental in biocatalysis and become relevant if the diol backbone is substituted to create stereocenters. In such cases, lipases can exhibit high enantioselectivity, preferentially acylating one enantiomer of a racemic mixture over the other in a process known as kinetic resolution. This results in the formation of an enantioenriched monoacetate and the unreacted, enantioenriched diol.
The stereochemical outcome is determined by the three-dimensional structure of the enzyme's active site, which creates a chiral environment for the reaction. The differential binding of the two enantiomers of the substrate to the active site leads to a difference in the activation energy for the acylation reaction, resulting in different reaction rates.
For a prochiral diol, where the two hydroxyl groups are enantiotopic, a lipase can selectively acylate one of these groups, leading to the formation of a single enantiomer of the chiral monoacetate. This process is known as enzymatic desymmetrization. The enantiomeric excess (ee) of the product is a measure of the stereoselectivity of the enzyme.
While these concepts are not directly applicable to the synthesis of the achiral this compound, they are crucial in the broader context of biocatalytic synthesis and would be paramount if a chiral derivative of 1,9-nonanediol were the target.
Biocatalytic Hydrolysis of Diacetates to Monoacetates
An alternative approach to the direct monoacetylation of 1,9-nonanediol is the regioselective hydrolysis of the corresponding diacetate, 1,9-nonanediol, diacetate. In this method, the diacetate is treated with a lipase in an aqueous buffer solution. The enzyme selectively catalyzes the hydrolysis of one of the two ester groups to yield the desired monoacetate.
This desymmetrization reaction can be highly efficient, as the enzyme can distinguish between the two prochiral acetate groups of the diacetate. The reaction conditions, such as pH and temperature, must be carefully controlled to optimize the enzyme's activity and selectivity, as well as to prevent the further hydrolysis of the monoacetate to the diol.
The selection of the lipase is again a critical factor. Some lipases that are effective in esterification reactions in organic solvents may also exhibit high selectivity in the reverse hydrolytic reaction. A screening of different lipases would be necessary to identify the most suitable catalyst for the selective monodeacetylation of 1,9-nonanediol, diacetate.
Dynamic Kinetic Asymmetric Transformation Strategies
Dynamic kinetic resolution (DKR) is a powerful strategy that allows for the theoretical conversion of 100% of a racemic starting material into a single enantiomer of a product. This is achieved by combining an enzymatic kinetic resolution with an in situ racemization of the slower-reacting enantiomer of the substrate. nih.gov
While 1,9-nonanediol is achiral, a related concept, dynamic kinetic asymmetric transformation (DYKAT), can be applied to the desymmetrization of prochiral or meso compounds. In the context of diols, a meso-diol could be enzymatically acylated to a chiral monoacetate. If the unreacted enantiotopic group can be epimerized, it could be channeled towards the formation of the desired enantiomeric product.
For a symmetrical diol like 1,9-nonanediol, a DYKAT-like strategy is not directly applicable in the traditional sense of creating a chiral center from an achiral one. However, the principles of combining a biocatalytic reaction with a compatible chemical catalyst to overcome equilibrium limitations or to enhance selectivity can be considered in more complex synthetic routes involving derivatives of 1,9-nonanediol. For instance, a chemoenzymatic one-pot process could be designed where a lipase performs a selective acylation, and a chemical catalyst facilitates a subsequent transformation.
Solid-Phase Synthesis Techniques
Polymer-Supported Approaches for Monoacetate Formation
Solid-phase synthesis offers an attractive alternative for the selective mono-functionalization of symmetrical diols. In this approach, the diol is attached to an insoluble polymer support through one of its hydroxyl groups. With one end of the diol protected by the solid support, the remaining free hydroxyl group can be chemically modified, for example, by acetylation. Subsequent cleavage of the molecule from the polymer resin yields the desired monoacetate.
A common strategy involves the use of a polymer-bound trityl chloride resin. 1,9-nonanediol can be reacted with this resin, leading to the immobilization of the diol through an ether linkage. Due to the steric bulk of the trityl group and by controlling the stoichiometry, mono-attachment can be favored. The polymer-bound diol can then be treated with an acetylating agent, such as acetic anhydride in the presence of a base like pyridine. After the reaction is complete, the excess reagents and byproducts can be easily removed by washing the resin. Finally, the desired this compound is cleaved from the support, typically under acidic conditions that break the trityl ether bond.
A significant advantage of this method is the simplification of the purification process, as it avoids the need for chromatographic separation of the monoacetate from the diacetate and unreacted diol. However, challenges such as the potential for "double-binding" of the diol to the resin need to be addressed through careful optimization of the reaction conditions.
The table below outlines a general scheme for the solid-phase synthesis of this compound.
| Step | Reagents and Conditions | Purpose |
| 1. Immobilization | 1,9-Nonanediol, Polymer-supported trityl chloride, Pyridine | Covalent attachment of the diol to the solid support. |
| 2. Acetylation | Acetic anhydride, Pyridine | Acetylation of the free hydroxyl group. |
| 3. Washing | Dichloromethane, Methanol | Removal of excess reagents and byproducts. |
| 4. Cleavage | Trifluoroacetic acid in Dichloromethane | Release of the monoacetate from the resin. |
| 5. Purification | Neutralization and extraction | Isolation of the final product. |
Reactivity and Chemical Transformations of 1,9 Nonanediol, Monoacetate
Functional Group Interconversions at the Unprotected Hydroxyl Group
The presence of a free primary hydroxyl group allows for a range of functional group interconversions, providing pathways to other valuable chemical entities.
Oxidation Reactions to Carbonyl Compounds
The primary alcohol moiety of 1,9-nonanediol (B147092), monoacetate can be oxidized to the corresponding aldehyde, 9-acetoxy nonanal, and further to the carboxylic acid, 9-acetoxy nonanoic acid. tugraz.at Biocatalytic methods employing whole-cell systems, such as those containing alkane monooxygenase from Marinobacter sp., have been shown to effect this transformation. tugraz.at In these systems, the monoacetate is a substrate for the monooxygenase, which hydroxylates the terminal methyl group of the alcohol, leading to the formation of the aldehyde and subsequently the carboxylic acid. tugraz.at
A study utilizing a polymer-bound version of 1,9-nonanediol demonstrated its oxidation using the Sharpless reagent (CrO₂Cl₂/tert-butyl alcohol/pyridine) to yield the corresponding polymer-bound aldehyde. cdnsciencepub.com This aldehyde can then undergo further reactions, such as Wittig reactions, to produce various long-chain unsaturated compounds. cdnsciencepub.com
Table 1: Oxidation Reactions of 1,9-Nonanediol, Monoacetate
| Oxidizing Agent | Product(s) | Reference |
| Alkane monooxygenase (Marinobacter sp.) | 9-Acetoxy nonanal, 9-Acetoxy nonanoic acid | tugraz.at |
| Sharpless reagent (CrO₂Cl₂/tert-butyl alcohol/pyridine) | Polymer-bound 9-acetoxy nonanal | cdnsciencepub.com |
Etherification and Esterification Reactions (Excluding Initial Acetylation)
The unprotected hydroxyl group of this compound can undergo etherification and further esterification reactions. While specific examples for this compound are not extensively detailed in the provided search results, the general reactivity of primary alcohols suggests its capability to participate in such transformations. For instance, the Williamson ether synthesis, involving the reaction of an alkoxide with a primary alkyl halide, is a common method for ether formation. libguides.com
Further esterification of the free hydroxyl group would lead to the formation of a diester. This can be achieved through reaction with a carboxylic acid or its derivative. However, selective monoesterification of diols is often challenging due to the formation of diester byproducts. google.com
Halogenation and Other Nucleophilic Substitutions
The hydroxyl group can be converted to a leaving group, such as a mesylate, which can then be displaced by a nucleophile. cdnsciencepub.com For example, polymer-bound 1,9-nonanediol has been converted to its monomesylate, which then undergoes coupling reactions with lithiated alkynes. cdnsciencepub.com
Direct halogenation of the hydroxyl group is also a feasible transformation. Monobromination of 1,9-nonanediol has been achieved using hydrobromic acid, which could be a precursor to the monoacetate. researchgate.net The hydroxyl group of an alcohol can be substituted to form an alkyl halide. libguides.com
Table 2: Nucleophilic Substitution Reactions at the Hydroxyl Group
| Reagent | Intermediate | Final Product | Reference |
| Mesyl chloride | Polymer-bound monomesylate of 1,9-nonanediol | Polymer-bound alkyne trityl ethers (after coupling) | cdnsciencepub.com |
| Hydrobromic acid | 9-Bromononanol | - | researchgate.net |
Transformations Involving the Acetate (B1210297) Moiety
The acetate group of this compound can also undergo various chemical transformations, most notably hydrolysis and transesterification.
Hydrolysis to the Diol
The acetate group can be hydrolyzed to yield the parent diol, 1,9-nonanediol. wikipedia.org This reaction is typically carried out under basic or acidic conditions. Enzymatic hydrolysis using lipases is also a common method for the deacetylation of acetate esters. rsc.orgresearchgate.net For instance, lipases from Candida antarctica and Candida rugosa have been used for the enantioselective hydrolysis of diacetates to their corresponding monoacetates and diols. researchgate.net While direct hydrolysis of this compound is not explicitly detailed, the principles of ester hydrolysis are well-established.
Transesterification Reactions
Transesterification involves the reaction of an ester with an alcohol to exchange the alkoxy group. This compound can undergo transesterification in the presence of a suitable catalyst, such as a lipase (B570770). rsc.org This reaction is often used in kinetic resolutions to prepare enantiomerically enriched compounds. rsc.orgpnas.org For example, lipase-catalyzed transesterification of N-protected meso-9-azabicyclo[3.3.1]nonanediol with an acyl donor can stereoselectively produce the monoacetate. rsc.org Similarly, the acetate group of this compound could potentially be exchanged with another acyl group through a transesterification process.
Carbon-Chain Elongation and Modification
The modification and elongation of the carbon chain of this compound are pivotal transformations that enhance its utility as a versatile building block in organic synthesis. These reactions primarily involve the initial oxidation of the terminal hydroxyl group to an aldehyde, followed by subsequent carbon-carbon bond-forming reactions to extend the molecular backbone.
A key intermediate in the functionalization of this compound is 9-acetoxynonanal (B8653148). This aldehyde is typically synthesized from the monoacetate through oxidation of the free hydroxyl group. For instance, pyridinium (B92312) chlorochromate (PCC) is an effective reagent for this transformation, converting the primary alcohol to an aldehyde while leaving the acetate group intact. patsnap.comgoogle.com The resulting 9-acetoxynonanal serves as a crucial electrophile for various carbon-chain elongation reactions.
One of the most prominent methods for elongating the carbon chain of 9-acetoxynonanal is the Wittig reaction. mnstate.edu This reaction involves the treatment of an aldehyde with a phosphorus ylide (a Wittig reagent) to form an alkene. mnstate.edu This methodology has been successfully applied in the synthesis of various long-chain compounds, including insect pheromones. patsnap.comgoogle.combcpabd.com
In a typical procedure, a suitable phosphonium (B103445) salt is deprotonated with a strong base, such as sodium bis(trimethylsilyl)amide (NaHMDS), to generate the reactive ylide. This ylide is then reacted with 9-acetoxynonanal at low temperatures to ensure stereoselectivity, yielding a new, longer-chain acetoxy alkene. For example, the reaction of 9-acetoxynonanal with (E)-3-pentenyltriphenylphosphine bromide in the presence of a base is a key step in the synthesis of (9Z, 12E)-9,12-tetradecadien-1-ol acetate, a component of insect pheromones. patsnap.comgoogle.com The reaction conditions, including the choice of solvent (commonly tetrahydrofuran) and temperature, are critical for controlling the geometry of the newly formed double bond.
The general scheme for this Wittig reaction-based chain elongation is presented below:
Step 1: Oxidation this compound → 9-Acetoxynonanal
Reagent: Pyridinium chlorochromate (PCC) patsnap.comgoogle.com
Step 2: Wittig Reaction 9-Acetoxynonanal + Phosphorus Ylide → Elongated Acetoxyalkene
Conditions: Base (e.g., NaHMDS), Solvent (e.g., THF), Low Temperature (-78 °C to room temperature)
Another powerful tool for carbon-carbon bond formation that can be applied to 9-acetoxynonanal is the Grignard reaction. wikipedia.orgmasterorganicchemistry.comleah4sci.com Grignard reagents (R-MgX) are potent nucleophiles that readily add to aldehydes to form secondary alcohols. libretexts.orgsips.org.in In this context, reacting 9-acetoxynonanal with a Grignard reagent would result in a new, longer-chain secondary alcohol, with the acetate group remaining intact under anhydrous conditions. Subsequent oxidation of the newly formed hydroxyl group could provide a ketone, further modifying the carbon skeleton.
The following table summarizes the key reactants and products in the carbon-chain elongation of this compound derivatives.
| Starting Material | Reagent/Reaction Type | Intermediate | Product |
| This compound | Oxidation (e.g., PCC) | 9-Acetoxynonanal | Not Applicable |
| 9-Acetoxynonanal | Wittig Reaction (e.g., with (E)-3-pentenyltriphenylphosphine bromide) | Not Applicable | (9Z, 12E)-9,12-Tetradecadien-1-ol acetate patsnap.comgoogle.com |
| 9-Acetoxynonanal | Grignard Reaction (e.g., with R-MgX) | Not Applicable | Chain-elongated secondary alcohol |
These transformations highlight the strategic importance of the aldehyde intermediate, 9-acetoxynonanal, derived from this compound. The ability to engage this intermediate in powerful carbon-carbon bond-forming reactions like the Wittig and Grignard reactions opens up synthetic pathways to a diverse array of complex, long-chain molecules.
Applications and Material Science Relevance of 1,9 Nonanediol, Monoacetate and Its Derivatives
Role as Monomers in Polymer Science
The presence of a free hydroxyl group allows 1,9-nonanediol (B147092), monoacetate to act as a monomer in polymerization reactions. The long nine-carbon chain introduces flexibility and hydrophobicity into the resulting polymer backbone.
Precursors for Polyesters and Polyurethanes
1,9-Nonanediol, monoacetate can serve as a chain-terminating agent or a comonomer in the synthesis of polyesters and polyurethanes. The parent compound, 1,9-nonanediol, is a well-established monomer for producing these polymers. nbinno.comgoogle.com By using the monoacetate derivative, the molecular weight of the resulting polymer can be controlled, and specific end-group functionalities can be introduced.
In polyester (B1180765) synthesis, the hydroxyl group of this compound can react with a dicarboxylic acid or its derivative. This incorporation can modify the polymer's properties, such as its melting point and solubility. The long aliphatic chain of the nonanediol moiety can enhance the flexibility and impact resistance of the polyester.
Similarly, in the production of polyurethanes, the hydroxyl group can react with isocyanate groups. nbinno.com The use of this compound would lead to the formation of a polyurethane with a terminal acetate (B1210297) group. This can be advantageous for subsequent processing or for imparting specific surface properties to the final material. Research has shown that long-chain diols like 1,9-nonanediol contribute to improved hydrolysis resistance, softness, and flexibility in polyurethanes. google.com
| Polymer Type | Role of this compound | Resulting Polymer Properties |
| Polyesters | Comonomer / Chain Terminator | Modified molecular weight, increased flexibility, enhanced hydrophobicity |
| Polyurethanes | Comonomer / Chain Terminator | Controlled chain growth, introduction of acetate end-groups, improved flexibility and hydrolysis resistance |
Modifiers for High-Performance Plastics
The incorporation of this compound into the polymer matrix can modify the properties of high-performance plastics. The long, flexible nonane (B91170) chain can act as an internal plasticizer, increasing the material's toughness and reducing its brittleness without the issue of plasticizer migration that can occur with external plasticizers. nbinno.com
The acetate group can also influence the polymer's compatibility with other materials and its surface characteristics. This modification can be particularly useful in applications requiring specific adhesion properties or a certain level of hydrophobicity.
Intermediates in Fine Chemical Synthesis
The bifunctional nature of this compound makes it a versatile building block in the synthesis of more complex molecules, particularly specialty chemicals. The differential reactivity of the hydroxyl and acetate groups allows for selective chemical transformations.
Building Blocks for Specialty Chemicals (e.g., agrochemicals, aroma compounds)
The synthesis of specialty chemicals often requires intermediates with specific functionalities. This compound can be a key starting material in this context. The hydroxyl group can be further functionalized or used as a point of attachment to a larger molecular scaffold, while the acetate group can be hydrolyzed to regenerate the diol or participate in other reactions.
A notable application is in the synthesis of insect sex pheromones, which are a class of aroma compounds used in integrated pest management. For instance, solid-phase synthesis methods have utilized polymer-bound 1,9-nonanediol to produce these complex molecules. cdnsciencepub.com The monoacetate derivative provides a convenient handle for such synthetic strategies, allowing for the selective modification of one end of the molecule while the other is protected or attached to a solid support. The parent diol is also recognized as an intermediate for agrochemicals and aroma chemicals. kuraray.eu
Industrial Chemical Applications
Beyond its role in polymer and fine chemical synthesis, this compound and its derivatives find utility in various industrial applications, primarily due to their physical properties.
Components in Solvent Systems and Plasticizers
The parent compound, 1,9-nonanediol, is known for its use as a solvent and a plasticizer. nbinno.com The monoacetate derivative, with its increased lipophilicity due to the acetate group, can be expected to have enhanced solubility in non-polar solvents, making it a potentially useful component in specialized solvent formulations.
As a plasticizer, 1,9-nonanediol improves the flexibility and durability of polymers like PVC. nbinno.com The monoacetate derivative could offer similar plasticizing effects, with the added benefit of potentially lower volatility compared to smaller plasticizer molecules. This can be particularly important for high-performance plastics that are subjected to elevated temperatures or require long-term stability. hallstarindustrial.com
| Application | Function of this compound | Key Properties |
| Solvent Systems | Co-solvent | Enhanced solubility for specific solutes, modified viscosity |
| Plasticizers | External Plasticizer | Increased flexibility and durability of polymers |
Application in Lubricants and Surfactants
The unique molecular structure of 1,9-nonanediol and its derivatives, such as the monoacetate, makes them valuable components in the formulation of high-performance lubricants and surfactants. The long, nine-carbon aliphatic chain provides hydrophobicity, while the hydroxyl and acetate functional groups introduce polarity, creating an amphiphilic molecule with useful interfacial properties.
In the field of lubrication, 1,9-nonanediol is utilized as a component in formulations to enhance lubricity and reduce friction, thereby extending the operational life of equipment. fscichem.com Formulators of bio-based lubricants, in particular, leverage the compound's high viscosity index and excellent thermal stability to improve performance under extreme conditions. 360iresearch.com This makes it a sustainable alternative to traditional petroleum-derived esters in demanding industrial applications. 360iresearch.com
As surfactants, diols like 1,9-nonanediol exhibit distinct behavior at interfaces. The presence of a hydroxyl group at each end of the C9 chain influences its orientation and packing at the air-water interface. Research into the surface properties of long-chain diols provides insight into their potential as surfactants or emulsifiers. vdoc.pub For instance, the surface pressure-area isotherms indicate how these molecules behave in a monolayer, which is fundamental to their function in stabilizing emulsions or foams. vdoc.pub 1,9-Nonanediol is also used in the production of detergents and other personal care products. nbinno.com
The monoacetate derivative, this compound, is specifically identified as a product in the biocatalytic oxidation of nonyl acetate, a process with relevance for producing functionalized molecules for specialty applications. tugraz.at The properties of related structures, like 1,3-nonanediol, monoacetate, have been explored in patented surfactant compositions, suggesting the utility of this class of compounds in formulated products. patentorder.com
Table 1: Surface Properties of Long-Chain Diols at the Air-Water Interface This interactive table summarizes data on the surface activity of diols, which informs their application as surfactants.
| Compound | Temperature (°C) | Limiting Surface Area (nm²/molecule) | Reference |
|---|---|---|---|
| 1,8-Octanediol | 20 | ~0.35 | vdoc.pub |
| 1,9-Nonanediol | 20 | ~0.38 | vdoc.pub |
| 1,10-Decanediol | 20 | ~0.40 | vdoc.pub |
Specialty Additives (e.g., toner binders)
The derivatives of 1,9-nonanediol serve as important specialty additives in various material science applications, most notably in the formulation of toner for printers and copiers. 1,9-Nonanediol itself is highlighted as an ideal binder for toners. kuraray.eu At room temperature, it exists as a white solid, but upon melting, it transforms into a low-viscosity liquid. kuraray.eu This characteristic facilitates its handling and even dispersion with toner pigments and other components during the manufacturing process, ensuring a high-quality, consistent product. kuraray.eu Its role as a binder is crucial for fixing the toner powder to the paper during the thermal fusing step. kuraray.eu
Beyond toner, 1,9-nonanediol and its derivatives are considered versatile intermediates for a range of fine chemicals and polymers. kuraray.eukipchemicals.com Its linear C9 chain and dual hydroxyl functionality make it a suitable monomer for producing high-performance polyesters and as a chain extender in polyurethane resins. kuraray.eu The hydrophobicity imparted by the nonane backbone improves the water resistance and durability of the final polymers. kuraray.eu Patent literature also points to the inclusion of 1,9-nonanediol in compositions for materials like water-absorbent particles, underscoring its utility as a specialty additive. googleapis.com
Bio-Based Production and Sustainable Chemistry Initiatives
In response to global sustainability goals, the chemical industry is increasingly focusing on bio-based production routes for traditionally petrochemical-derived compounds. 1,9-Nonanediol is a key target in these efforts, with a growing market for its bio-based variant. 360iresearch.com Bio-based 1,9-nonanediol offers a renewable and often more biodegradable alternative, which helps reduce the environmental impact of the products it is used in, such as coatings and lubricants. 360iresearch.com
Strategies for Renewable Sourcing and Production Optimization
The transition to a bio-based economy for chemicals like this compound relies on innovative strategies for both sourcing raw materials and optimizing production processes.
Renewable Sourcing: A primary strategy involves utilizing renewable feedstocks. 1,9-nonanediol can be synthesized from methyl oleate, a derivative of oleic acid, which is abundant in natural vegetable oils. wikipedia.org This provides a direct pathway from agricultural sources to an industrial chemical. wikipedia.org The bio-based market for 1,9-nonanediol is also leveraging feedstocks such as corn and sugarcane, which are converted into the target molecule through fermentation processes. 360iresearch.com
Production Optimization: Significant advances are being made in optimizing the efficiency and sustainability of production. Key strategies include:
Metabolic Engineering: This involves modifying microbial strains to enhance the yield of 1,9-nonanediol from bio-based starting materials. 360iresearch.com
Biocatalysis: The use of enzymes offers a highly selective and efficient route to produce derivatives like this compound. Research has demonstrated the use of alkane monooxygenase enzymes to hydroxylate nonyl acetate directly to this compound. tugraz.at Enzyme engineering has led to the development of specific variants with significantly improved activity for this transformation. tugraz.at
Table 2: Research Findings on Biocatalytic Production of 1,9-Nonanediol Monoacetate This interactive table presents data from a study on the optimization of an alkane monooxygenase for the hydroxylation of nonyl acetate. The activity of engineered enzyme variants is compared to the wild type (WT).
| Enzyme Variant | Substrate | Product | Relative Activity Improvement (vs. WT) | Reference |
|---|---|---|---|---|
| F169L | Nonyl acetate | This compound | 2.1-fold | tugraz.at |
| I238V | Nonyl acetate | This compound | 1.7-fold | tugraz.at |
| W60S | Dodecyl acetate | 1,12-Dodecanediol, monoacetate | Enabled determination of specific rate* | tugraz.at |
Note: The W60S variant was uniquely able to hydroxylate the longer-chain dodecyl acetate with sufficient activity for measurement.
Analytical Characterization Methodologies for 1,9 Nonanediol, Monoacetate
Spectroscopic Analysis
Spectroscopy is a cornerstone in the structural analysis of organic compounds. By examining the interaction of electromagnetic radiation with the molecule, chemists can deduce its precise atomic arrangement and the types of chemical bonds present.
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the detailed structure of a molecule in solution. Both proton (¹H) and carbon-13 (¹³C) NMR provide data on the chemical environment of each atom, allowing for a complete structural map.
For the parent compound, 1,9-Nonanediol (B147092), the NMR spectra are relatively simple, reflecting its symmetrical structure. chemicalbook.comnih.gov The monoacetylation to form 1,9-Nonanediol, monoacetate introduces asymmetry, leading to more complex spectra.
¹H NMR: In the ¹H NMR spectrum of 1,9-Nonanediol, characteristic signals include a triplet corresponding to the protons on the carbons bearing the hydroxyl groups (C1 and C9) and multiplets for the methylene (B1212753) protons in the long aliphatic chain. chemicalbook.com Upon mono-acetylation, the following changes are expected:
A downfield shift for the protons on the carbon adjacent to the newly formed ester group (C1 or C9) due to the deshielding effect of the acetyl group.
The appearance of a sharp singlet around 2.0 ppm, which is characteristic of the methyl protons of the acetate (B1210297) group.
The signal for the proton of the remaining hydroxyl group would still be present, though its chemical shift can be variable.
¹³C NMR: The ¹³C NMR spectrum of 1,9-Nonanediol shows distinct signals for the carbon atoms. rsc.org The introduction of the monoacetate group in this compound would result in:
A downfield shift for the carbon atom directly bonded to the acetate's oxygen.
The appearance of a new signal for the carbonyl carbon of the acetate group, typically in the range of 170-175 ppm.
A signal for the methyl carbon of the acetate group, usually found around 21 ppm.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This table presents expected values based on known data for similar structures.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| CH₃ (acetyl) | ~2.0 (s) | ~21 |
| C(O) (acetyl) | - | ~171 |
| CH₂ (adjacent to -OAc) | ~4.0 (t) | ~64 |
| CH₂ (adjacent to -OH) | ~3.6 (t) | ~62 |
| Internal CH₂ groups | ~1.2-1.6 (m) | ~25-32 |
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of 1,9-Nonanediol is characterized by a strong, broad absorption band in the region of 3200-3600 cm⁻¹, which is indicative of the O-H stretching vibration of the alcohol groups. google.comthermofisher.com
For this compound, the IR spectrum would exhibit key differences:
The appearance of a strong, sharp absorption peak around 1740 cm⁻¹, characteristic of the C=O (carbonyl) stretch of the ester functional group.
The persistence of a broad O-H stretching band, although potentially weaker, corresponding to the remaining terminal hydroxyl group.
The presence of C-O stretching vibrations in the 1000-1300 cm⁻¹ region, associated with both the alcohol and the ester functionalities.
Table 2: Key IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |
|---|---|---|
| Alcohol | O-H stretch | 3200-3600 (broad) |
| Ester | C=O stretch | ~1740 (strong, sharp) |
| Ester/Alcohol | C-O stretch | 1000-1300 |
Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound, which aids in confirming its structure and assessing its purity. When coupled with Gas Chromatography (GC-MS), it becomes a powerful tool for analyzing complex mixtures. nih.gov
The mass spectrum of 1,9-Nonanediol shows a molecular ion peak and characteristic fragments resulting from the loss of water and cleavage of the carbon chain. nih.gov For this compound, the molecular weight would increase by 42.04 g/mol due to the addition of the acetyl group (C₂H₂O). The fragmentation pattern would also be altered, with expected fragments corresponding to:
The loss of an acetic acid molecule (CH₃COOH).
Cleavage at the ester linkage.
Fragmentation of the nonane (B91170) chain.
GC-MS analysis is particularly useful for separating this compound from the unreacted diol and any diacetate that may have formed during synthesis. tugraz.at
Chromatographic Techniques
Chromatographic techniques are indispensable for the separation, identification, and quantification of components in a mixture.
Gas Chromatography (GC) is well-suited for the analysis of volatile and thermally stable compounds like 1,9-Nonanediol and its monoacetate derivative. thermofisher.comjfda-online.com It is primarily used to determine the purity of a sample by separating the main component from any impurities. thermofisher.com In the context of this compound synthesis, GC can effectively separate the starting material (1,9-Nonanediol), the desired product (this compound), and the potential by-product (1,9-Nonanediol, diacetate) based on their different boiling points and interactions with the stationary phase of the GC column. The retention times of these compounds would be expected to increase with the degree of acetylation.
High-Performance Liquid Chromatography (HPLC) is a versatile analytical technique used for separating components of a mixture in the liquid phase. While GC is often preferred for volatile compounds, HPLC can be advantageous for the analysis of less volatile or thermally sensitive compounds. It can also be used for the purification of this compound on a preparative scale. Different HPLC modes, such as normal-phase or reversed-phase, can be employed depending on the polarity of the compounds to be separated. For instance, reversed-phase HPLC would separate 1,9-Nonanediol, its monoacetate, and diacetate based on their differing hydrophobicities, with the diacetate typically eluting last.
Table 3: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 1,9-Nonanediol |
| 1,9-Nonanediol, diacetate |
X-ray Crystallography for Absolute Configuration Determination of Chiral Derivatives
The definitive determination of the absolute configuration of a chiral molecule is a critical step in stereoselective synthesis and the characterization of enantiomerically pure compounds. purechemistry.orgspringernature.com Among the various analytical techniques available, single-crystal X-ray diffraction (XRD) is considered the most powerful and unambiguous method for elucidating the three-dimensional arrangement of atoms in a molecule, thereby establishing its absolute stereochemistry. purechemistry.orgspringernature.comd-nb.info However, for molecules that are difficult to crystallize or for those containing only light atoms (such as carbon, hydrogen, and oxygen), the determination of the absolute configuration can be challenging due to weak anomalous scattering effects. ed.ac.uk In such cases, the synthesis of a chiral derivative incorporating a heavier atom or a known chiral auxiliary can facilitate the analysis.
For a molecule like this compound, which is chiral if synthesized from an enantiomerically enriched precursor, direct crystallographic analysis for absolute configuration determination can be challenging. The process typically involves the chemical modification of the monoacetate to introduce a suitable chiral handle or a heavy atom, which enhances the reliability of the crystallographic assignment.
The general workflow for determining the absolute configuration of a chiral derivative of this compound using X-ray crystallography involves several key stages:
Derivatization: The chiral this compound is reacted with a chiral derivatizing agent of a known absolute configuration. This reaction converts the enantiomeric monoacetate into a pair of diastereomers. These diastereomers can then be separated using standard techniques like chromatography. Alternatively, a heavy atom can be introduced into the molecule.
Crystallization: A single crystal of the purified diastereomeric derivative of suitable quality is grown. This is often a trial-and-error process requiring the screening of various solvents and crystallization conditions.
X-ray Diffraction Data Collection: The crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern, consisting of the intensities and positions of thousands of reflections, is meticulously recorded. purechemistry.org
Structure Solution and Refinement: The collected data are used to solve the crystal structure, which provides a three-dimensional model of the arrangement of atoms in the unit cell. ed.ac.uk
Absolute Configuration Determination: The absolute configuration is determined by analyzing the effects of anomalous scattering. A key parameter in this determination is the Flack parameter, which is refined against the diffraction data. nih.govchem-soc.si A value of the Flack parameter close to zero for the assumed configuration confirms its correctness, while a value close to one indicates that the inverted structure is the correct one. The precision of the Flack parameter is crucial for a reliable assignment. chem-soc.si
The choice of the derivatizing agent is critical. For instance, reacting the free hydroxyl group of this compound with a chiral carboxylic acid like (R)- or (S)-mandelic acid would yield a diastereomeric ester. The known absolute configuration of the mandelic acid moiety then serves as an internal reference in the crystal structure, allowing for the unambiguous assignment of the stereocenter in the nonanediol portion of the molecule.
A hypothetical example of crystallographic data for a chiral derivative of this compound is presented in the table below. This table illustrates the type of information that would be obtained from a successful X-ray crystallographic analysis.
| Parameter | Value |
| Chemical Formula | C₂₀H₂₈O₅ |
| Formula Weight | 348.43 |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a, b, c (Å) | 8.213, 12.456, 18.987 |
| α, β, γ (°) | 90, 90, 90 |
| Volume (ų) | 1945.6 |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.190 |
| Radiation | MoKα (λ = 0.71073 Å) |
| Flack Parameter | 0.02(4) |
In this hypothetical data, the space group P2₁2₁2₁ is a common non-centrosymmetric space group for chiral molecules. ed.ac.uk The Flack parameter of 0.02(4) is close to zero and has a small standard uncertainty, which would provide high confidence in the assignment of the absolute configuration. chem-soc.si
Theoretical and Mechanistic Investigations
Computational Chemistry Studies on Conformation and Reactivity
While dedicated computational studies focusing exclusively on the conformation and reactivity of 1,9-nonanediol (B147092), monoacetate are not extensively documented in publicly available literature, general principles of computational chemistry can be applied to understand its molecular behavior. nih.gov Computational methods like Density Functional Theory (DFT) and molecular mechanics are powerful tools for investigating the conformational landscape of flexible molecules like this long-chain diol monoacetate. pitt.eduscience.gov
A conformational analysis would likely reveal a multitude of low-energy conformers due to the flexibility of the nine-carbon chain. The preferred conformations would be influenced by a balance of intramolecular forces, such as van der Waals interactions and the potential for weak hydrogen bonding between the terminal hydroxyl and acetyl groups. The reactivity of the remaining free hydroxyl group in 1,9-nonanediol, monoacetate would also be a subject of computational investigation. DFT calculations could be employed to determine the charge distribution and the frontier molecular orbitals (HOMO and LUMO) to predict its nucleophilicity and susceptibility to further reactions.
In the context of enzymatic reactions, molecular modeling can provide insights into how the substrate, 1,9-nonanediol, docks into the active site of a lipase (B570770). nih.gov Such studies for similar long-chain diols have shown that the conformation of the substrate within the enzyme's active site is a key determinant of reactivity and selectivity. researchgate.netresearchgate.net For 1,9-nonanediol, computational models would likely show the aliphatic chain interacting with hydrophobic pockets within the enzyme, positioning one of the hydroxyl groups for catalysis.
The following table presents a hypothetical representation of data that could be generated from a computational study on the conformational analysis of this compound.
| Conformer ID | Relative Energy (kcal/mol) | Dihedral Angle (C3-C4-C5-C6) | End-to-End Distance (Å) |
| 1 | 0.00 | 178.5° | 10.2 |
| 2 | 0.45 | 65.2° | 8.9 |
| 3 | 0.98 | -68.1° | 8.7 |
This table is illustrative and based on typical data from conformational analyses of flexible aliphatic chains.
Reaction Mechanism Elucidation for Synthetic Pathways
The synthesis of this compound is most notably achieved through the selective monoacetylation of 1,9-nonanediol. Lipase-catalyzed esterification is a widely employed method for this purpose due to its high selectivity, avoiding the formation of the diacetate byproduct. researchgate.netsemanticscholar.org
The generally accepted mechanism for lipase-catalyzed acylation follows a Ping-Pong Bi-Bi kinetic model. nih.gov The key steps are:
Acyl-Enzyme Intermediate Formation: The lipase's active site contains a catalytic triad, typically composed of serine, histidine, and aspartate or glutamate (B1630785) residues. The serine hydroxyl group acts as a nucleophile, attacking the carbonyl carbon of the acyl donor (e.g., vinyl acetate (B1210297) or acetic anhydride). This forms a tetrahedral intermediate which then collapses, releasing the leaving group (e.g., vinyl alcohol, which tautomerizes to acetaldehyde) and forming a covalent acyl-enzyme intermediate.
Nucleophilic Attack by the Diol: The 1,9-nonanediol molecule then enters the active site. One of its hydroxyl groups acts as a nucleophile, attacking the carbonyl carbon of the acyl-enzyme intermediate.
Product Release: This leads to the formation of a second tetrahedral intermediate. Its collapse results in the release of this compound and the regeneration of the free enzyme, ready for another catalytic cycle.
The selectivity for monoacetylation over diacetylation in enzymatic reactions is a key advantage. This is often attributed to the steric constraints of the enzyme's active site, which may hinder the entry and proper orientation of the bulkier monoacetate for a second acetylation step. researchgate.net
The following table summarizes kinetic data for the lipase-catalyzed monoacetylation of a representative long-chain diol, which would be analogous to the synthesis of this compound.
| Enzyme | Acyl Donor | Solvent | Conversion (%) | Selectivity for Monoacetate (%) |
| Candida antarctica Lipase B | Vinyl Acetate | Toluene | 90 | 85 |
| Thermomyces lanuginosus Lipase | Acetic Anhydride (B1165640) | Diisopropyl Ether | 85 | 81 |
This data is representative and compiled from studies on analogous diols. researchgate.net
Stereochemical Models in Biocatalytic Processes
While 1,9-nonanediol itself is a prochiral molecule, the principles of stereoselectivity in biocatalysis are highly relevant, especially when considering the desymmetrization of meso-diols or the kinetic resolution of racemic alcohols, processes that share mechanistic similarities with the selective acetylation of prochiral diols. mdpi.comnih.gov
Stereochemical models for lipases, such as the one developed for Pseudomonas cepacia lipase, help to predict and explain the enantioselectivity of these enzymes. acs.org These models are based on mapping the enzyme's active site to identify regions that accommodate different parts of the substrate molecule. The active site is often described as having a large hydrophobic pocket and a smaller hydrophobic pocket, which dictate the orientation of the substrate and, consequently, which enantiomer of a racemic alcohol or which prochiral group of a meso-diol will react.
In the case of the monoacetylation of 1,9-nonanediol catalyzed by a lipase, the enzyme differentiates between the two chemically equivalent hydroxyl groups. The long, flexible nonane (B91170) chain would likely occupy the large hydrophobic pocket of the lipase active site. The specific interactions between the substrate and the amino acid residues lining the active site would favor the binding of the diol in a particular orientation, leading to the preferential acetylation of one of the two terminal hydroxyl groups. While this does not create a chiral center in the case of this compound, the underlying principles of molecular recognition are the same as those that govern enantioselective transformations. utupub.fi
Molecular modeling and site-directed mutagenesis studies have been instrumental in refining these stereochemical models. diva-portal.org For instance, modifying the amino acids in the stereoselectivity pocket can alter the size and shape of the binding sites, sometimes even inverting the enantiopreference of the enzyme. diva-portal.org
The following table provides examples of enantioselectivity achieved in the lipase-catalyzed desymmetrization of a meso-diol, illustrating the high degree of stereochemical control attainable in such biocatalytic processes.
| Enzyme | Substrate | Product Enantiomeric Excess (ee %) |
| Pseudomonas cepacia Lipase | cis-2,6-bis(hydroxymethyl)piperidine | >99% |
| Candida antarctica Lipase B | meso-2,4-pentanediol | 95% |
This table presents data from studies on the desymmetrization of other diols to highlight the stereochemical capabilities of lipases. nih.govpnas.org
Future Research Directions and Emerging Trends
Development of Novel and Green Synthetic Routes
The transition towards green chemistry is a central theme in the future synthesis of 1,9-Nonanediol (B147092), monoacetate. Research is aimed at replacing conventional chemical methods, which may involve harsh conditions and toxic reagents, with more sustainable alternatives. ijprt.org Key areas of investigation include the use of non-toxic, biodegradable catalysts and the adoption of energy-efficient reaction technologies like microwave irradiation and sonochemistry, which can reduce reaction times and waste generation. ijprt.org
A significant trend is the development of chemo-selective acylation processes. The challenge in synthesizing a monoacetate from a symmetric diol like 1,9-Nonanediol lies in achieving high selectivity to avoid the formation of diacetate and unreacted diol. Green methodologies, such as the use of acidic zeolites or biocatalysts, offer promising pathways to achieve high conversion with excellent selectivity under mild conditions. ijprt.org These approaches not only minimize by-product formation but also allow for easier catalyst recovery and reuse, aligning with the principles of green chemistry. ijprt.org
| Synthetic Route | Key Features | Potential Advantages | Research Focus |
| Biocatalytic Acylation | Use of enzymes (e.g., lipases) as catalysts. | High selectivity for mono-acylation, mild reaction conditions, biodegradable catalyst. | Screening for novel enzymes, enzyme immobilization, process optimization. |
| Microwave-Assisted Synthesis | Application of microwave irradiation for heating. | Rapid heating, reduced reaction times, potential for improved yields. | Solvent selection, catalyst compatibility, scalability. |
| Heterogeneous Catalysis | Use of solid acid catalysts (e.g., zeolites, ion-exchange resins). | Ease of catalyst separation and reuse, reduced waste streams. ijprt.org | Catalyst design for high selectivity, investigation of reaction mechanisms. |
| Solvent-Free Systems | Conducting the reaction without a solvent medium. | Eliminates solvent-related waste and toxicity, potential for higher volumetric productivity. nih.gov | Managing viscosity, ensuring efficient mixing, enzyme stability. |
Advanced Applications in Functional Materials and Polymers
While 1,9-Nonanediol is a known building block for polymers like polyesters and polyurethanes, the monoacetate derivative offers unique possibilities as a functional monomer. nbinno.comnbinno.com The presence of both a hydroxyl group for polymerization and an acetate (B1210297) group within the same molecule allows for the precise introduction of specific properties into the polymer backbone.
Future research will likely explore the use of 1,9-Nonanediol, monoacetate in the synthesis of:
High-Performance Polyesters: The C9 aliphatic chain can enhance flexibility and hydrophobicity, improving properties like water resistance and durability in coatings and adhesives. kuraray.eu
Functional Polymers: These are materials designed with special functions, such as stimuli-responsive or self-healing capabilities. mdpi.com The acetate group could be engineered as a cleavable link or a site for further chemical modification.
Biomedical Polymers: The biodegradability associated with long-chain aliphatic esters makes this compound a candidate for creating materials used in drug delivery or medical devices.
Hybrid Polymers: Research into combining siloxane-based structures with organic monomers to create hybrid polymers is an expanding field. mdpi.com this compound could serve as a comonomer to balance properties like permeability, surface energy, and mechanical strength in advanced materials for applications ranging from medical devices to breathable films. mdpi.com
Integration with Sustainable Chemical Processes and Circular Economy Principles
Aligning the production and lifecycle of this compound with circular economy principles is a critical future direction. This involves a shift from a linear "take-make-dispose" model to a circular one that emphasizes resource efficiency and waste minimization. mdpi.comresearchgate.net
Key research areas include:
Bio-based Feedstocks: Investigating synthetic pathways that start from renewable resources. For example, long-chain dicarboxylic acids like 1,9-nonanedioic acid (azelaic acid) can be produced from the oxidation of oleic acid, a common fatty acid. mdpi.comnih.gov Subsequent reduction and selective acetylation could provide a bio-based route to this compound.
Designing for Recyclability: Developing polymers using this compound that are designed for chemical recycling. Research into bio-based poly(acetal-ester)s, for instance, has shown that incorporating specific chemical units can facilitate cleavage under acidic conditions, allowing the polymer to be broken down into its constituent monomers for reuse. bohrium.com
The adoption of circular economy practices is projected to offer significant financial and environmental benefits, including reduced material costs and lower carbon dioxide emissions. mdpi.com
Exploration of New Biocatalytic Systems for Enhanced Efficiency and Selectivity
Biocatalysis, particularly the use of enzymes, represents a frontier in the selective and efficient synthesis of this compound. Lipases (EC 3.1.1.3) are highly effective at catalyzing esterification and transesterification reactions with high chemo- and regioselectivity. mdpi.comnih.gov
Future research will focus on several key areas:
Novel Enzyme Discovery: Screening for new lipases or other hydrolases from diverse microbial sources to find catalysts with optimal activity, stability, and selectivity for the mono-acetylation of 1,9-Nonanediol.
Enzyme Immobilization: Attaching enzymes to solid supports to enhance their stability and enable easy recovery and reuse over multiple reaction cycles. nih.gov This is crucial for developing economically viable industrial processes.
Whole-Cell Biocatalysis: Utilizing genetically engineered microorganisms that express the desired enzymes. This approach can eliminate the need for costly enzyme purification. For instance, recombinant E. coli or Corynebacterium glutamicum have been successfully used to produce valuable chemicals like 1,9-nonanedioic acid. mdpi.comnih.govresearchgate.net
Chemoenzymatic One-Pot Synthesis: Combining chemical and enzymatic reaction steps in a single vessel to create more complex molecules efficiently. nih.govacs.org This strategy can enhance product purity and yield compared to stepwise methods. acs.org For example, a chemical reaction could form a precursor that is then selectively modified by an enzyme in the same pot. nih.gov
The use of biocatalysts in non-aqueous or solvent-free systems is particularly attractive, as it can shift the reaction equilibrium towards synthesis rather than hydrolysis, leading to higher product yields. nih.govscielo.br
| Biocatalytic System | Description | Potential Advantages for Synthesis | Key Research Challenges |
| Free Lipase (B570770) | Soluble enzyme added directly to the reaction mixture. scielo.br | High initial activity, wide availability. | Difficult to recover and reuse, potential for lower stability. |
| Immobilized Lipase | Enzyme physically or chemically attached to a solid support. nih.gov | Enhanced stability, easy separation and reusability, suitable for continuous processes. nih.gov | Potential mass transfer limitations, cost of immobilization. |
| Whole-Cell Biocatalysts | Use of microorganisms expressing the target enzyme. mdpi.com | No need for enzyme purification, potential for cofactor regeneration. | Substrate/product toxicity to cells, lower volumetric productivity. mdpi.com |
| Chemoenzymatic Systems | Combination of chemical catalysts and enzymes in one-pot or sequential reactions. nih.gov | Can achieve transformations not possible with either method alone, improved efficiency. acs.org | Ensuring compatibility of reaction conditions for both catalysts. |
Q & A
Q. What are the established synthetic routes for 1,9-nonanediol, and how do reaction conditions influence yield and purity?
1,9-Nonanediol is synthesized via hydroformylation of 2,7-octadienol using syngas (CO/H₂), followed by hydrogenation . Alternative methods include catalytic reduction of dialdehydes or diesters. Reaction conditions such as pressure (5–15 MPa), temperature (80–120°C), and catalyst selection (e.g., Rh-based catalysts) critically affect yield and purity. Impurities like residual olefins or over-reduced byproducts can be mitigated through vacuum distillation or recrystallization from ethanol .
Q. How can researchers characterize the purity and structural integrity of 1,9-nonanediol using spectroscopic and chromatographic methods?
Key techniques include:
- NMR : Peaks at δ 1.3–1.6 ppm (methylene protons) and δ 3.6 ppm (hydroxyl protons) confirm backbone structure .
- FTIR : O-H stretching (3200–3600 cm⁻¹) and C-O vibrations (1050–1150 cm⁻¹) validate hydroxyl groups.
- GC-MS : Retention time and molecular ion (m/z 160.25) verify purity, while side products (e.g., dienes) appear as lower-molecular-weight fragments .
- Melting point : Sharp melting at 45–47°C indicates high crystallinity .
Q. What safety protocols are critical when handling 1,9-nonanediol in laboratory settings?
1,9-Nonanediol is classified as a skin and eye irritant (H315/H319) and may cause respiratory discomfort (H335) . Mandatory protocols include:
- PPE : Nitrile gloves, goggles, and lab coats.
- Ventilation : Use fume hoods during weighing or heating.
- Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and avoid water rinsing to prevent environmental contamination .
Q. What are the key differences in reactivity between 1,9-nonanediol and its diacrylate ester in polymerization reactions?
1,9-Nonanediol acts as a chain extender in polyurethanes, requiring stoichiometric control with diisocyanates (e.g., hexamethylene diisocyanate) . In contrast, its diacrylate derivative undergoes radical polymerization under UV initiation, forming crosslinked networks with higher rigidity and lower shrinkage due to the acrylate groups’ reactivity . The diacrylate’s viscosity (8.0 mPa·s) and refractive index (1.457) make it suitable for optical coatings .
Advanced Research Questions
Q. What strategies are effective in resolving contradictions between predicted and observed spectroscopic data for 1,9-nonanediol derivatives?
Discrepancies in NMR or MS data often arise from stereochemical impurities or solvent effects. For fluorinated derivatives (e.g., 1H,1H,9H,9H-perfluoro-1,9-nonanediol), ¹⁹F NMR can distinguish between regioisomers . Computational tools (e.g., DFT calculations) predict vibrational modes and chemical shifts, enabling alignment with experimental data . Contradictions in mass spectra (e.g., unexpected fragments) may require high-resolution MS/MS analysis to identify degradation products .
Q. How does the incorporation of fluorinated 1,9-nonanediol derivatives affect the thermal and chemical stability of polyurethane matrices?
Fluorinated derivatives (e.g., 2,2,3,3,4,4,5,5,6,6,7,7,8,8-tetradecafluoro-1,9-nonanediol) enhance thermal stability (TGA onset >250°C) due to C-F bonds’ high dissociation energy. They also reduce surface energy, improving chemical resistance to solvents like acetone or DMF. However, phase separation may occur if compatibility with non-fluorinated diisocyanates is poor .
Q. What role does 1,9-nonanediol serve as a linker in pheromone synthesis, and how can reaction pathways be optimized for stereochemical control?
In synthesizing 9Z,11E-tetradecadien-1-yl acetate (a tobacco cutworm pheromone), 1,9-nonanediol is mono-brominated at the terminal hydroxyl, followed by Wittig reaction to install double bonds . Stereochemical control is achieved using chiral catalysts (e.g., Sharpless epoxidation) or low-temperature reactions (-78°C) to minimize isomerization. HPLC with chiral columns validates enantiomeric excess (>98%) .
Q. How can researchers address challenges in achieving high regioselectivity during esterification of 1,9-nonanediol to produce mono-functionalized derivatives?
Mono-acetylation or mono-acrylation is challenging due to symmetry. Strategies include:
- Protective groups : Temporarily block one hydroxyl with TMS-Cl, then esterify the free group .
- Enzymatic catalysis : Lipases (e.g., Candida antarctica) selectively acetylate primary alcohols at 40–60°C .
- Kinetic control : Use substoichiometric acylating agents (0.6 eq.) and short reaction times (<2 hr) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
